molecular formula C19H19N3O3S B3007610 3-(1-(2-Methylquinoline-8-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798513-66-2

3-(1-(2-Methylquinoline-8-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B3007610
CAS No.: 1798513-66-2
M. Wt: 369.44
InChI Key: ZCLVEOIELRFFGC-UHFFFAOYSA-N
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Description

3-(1-(2-Methylquinoline-8-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as MQPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinediones and is known to exhibit a variety of biological activities.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Novel Compound Synthesis : Thiazolidinediones, including structures similar to the compound , are key intermediates in the synthesis of various biologically active molecules. For example, a study demonstrated an efficient method for synthesizing novel thiazolidinedione derivatives, which were then tested for antimicrobial activities. These compounds have shown promising antibacterial and antifungal properties, indicating their potential in developing new therapeutic agents (Prakash et al., 2011).

  • Antimicrobial Activity : Similar compounds have been evaluated for their in vitro antibacterial and antifungal activity, comparing them with commercially available antibiotics and antifungals. This research indicates the potential of thiazolidinedione derivatives in contributing to the development of new antimicrobial agents (Dzhavakhishvili et al., 2008).

  • Anti-Mycobacterial and Cytotoxic Evaluation : Another study focused on the synthesis of isoindoline-dione-aminoquinolines linked via alkyl/amide spacers, demonstrating significant anti-mycobacterial activity and minimal cytotoxicity. This suggests the compound's framework might be useful in targeting Mycobacterium tuberculosis, the causative agent of tuberculosis (Rani et al., 2019).

  • Antioxidant Evaluation : Thiazolidinedione derivatives have also been explored for their antioxidant properties, which are essential in preventing oxidative stress-related diseases. A study synthesizing pyrazolopyridine derivatives, including thiazolidinedione moieties, found some compounds exhibiting promising antioxidant activities, highlighting their potential in medicinal chemistry (Gouda, 2012).

Mechanism of Action

TZD analogues, like the compound , exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation. They exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Future Directions

The TZD moiety is a significant scaffold in medicinal chemistry, and there is ongoing research into its potential antimicrobial, antioxidant, and antihyperglycemic agents . This suggests that the compound could have potential future applications in these areas.

Properties

IUPAC Name

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-5-6-13-3-2-4-15(17(13)20-12)18(24)21-9-7-14(8-10-21)22-16(23)11-26-19(22)25/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVEOIELRFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)N4C(=O)CSC4=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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